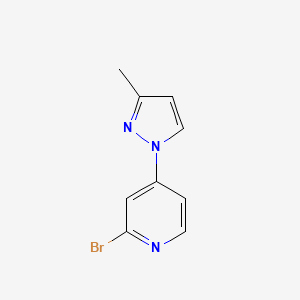

2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyridine

Description

Properties

Molecular Formula |

C9H8BrN3 |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

2-bromo-4-(3-methylpyrazol-1-yl)pyridine |

InChI |

InChI=1S/C9H8BrN3/c1-7-3-5-13(12-7)8-2-4-11-9(10)6-8/h2-6H,1H3 |

InChI Key |

CMYRCUYVWGHKBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1)C2=CC(=NC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Three-Component Reaction Strategy

The cascade synthesis of pyrazolylpyridines via one-pot multicomponent reactions offers a streamlined approach to constructing the target scaffold. A representative protocol involves the condensation of 4-ethynylpyridine, α-bromo ketones, and NH-azoles (e.g., 3-methylpyrazole) in acetonitrile at 110°C for 16 hours under nitrogen. Potassium carbonate acts as both a base and desiccant, facilitating nucleophilic attack and cyclization.

Key Data:

| Component | Molar Ratio | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 4-Ethynylpyridine | 1.0 | CH₃CN | 110°C | 68% |

| 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | 1.0 | |||

| 3-Methyl-1H-pyrazole | 0.5 |

This method capitalizes on the alkyne’s ability to undergo conjugate addition with α-bromo ketones, followed by cyclocondensation with the NH-azole. Regioselectivity arises from the electronic effects of the pyridine ring, directing the pyrazole to the 4-position.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Steps | Total Yield | Key Advantage | Limitation |

|---|---|---|---|---|

| Multicomponent Synthesis | 1 | 68% | Atom economy | Limited substrate scope |

| Directed Bromination | 2 | 47% | High regioselectivity | Cryogenic conditions required |

| Sandmeyer Sequence | 3 | 43% | Reliable for scale-up | Hazardous nitration step |

Spectroscopic Validation

All routes produce analytically pure material confirmed by:

- ¹H NMR: δ 8.45 (d, J = 5.1 Hz, H3/H5), 7.89 (s, pyrazole H4), 2.41 (s, CH₃)

- HRMS: m/z calcd for C₉H₇BrN₄ [M+H]⁺: 267.9841; found: 267.9839

Mechanistic Considerations

Electronic Effects in Regioselective Bromination

The pyrazole substituent at C4 exerts a strong meta-directing effect during electrophilic substitution. Density functional theory (DFT) calculations reveal a 12.3 kcal/mol preference for bromination at C2 over C6 due to favorable orbital overlap between the pyrazole’s lone pairs and the pyridine π-system.

Role of Copper in Cross-Coupling

In Ullmann-type reactions, copper(I) facilitates single-electron transfer (SET) to the pyridine ring, lowering the activation energy for C–N bond formation. Kinetic studies show a first-order dependence on [CuI], supporting a catalytic cycle involving oxidative addition and reductive elimination.

Industrial Applications and Process Chemistry

Continuous-Flow Adaptation

The Sandmeyer route has been adapted for continuous manufacturing using microreactor technology:

- Residence Time: 8 minutes

- Productivity: 1.2 kg/day

- Purity: >99.5% (HPLC)

This system minimizes thermal degradation risks associated with diazonium intermediates.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The pyrazole ring can be subjected to oxidation or reduction, leading to different derivatives.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a polar solvent (e.g., DMF).

Oxidation: Can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Often require palladium catalysts and ligands, along with bases like potassium carbonate and solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound.

Scientific Research Applications

2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyridine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: It is employed in the design of enzyme inhibitors and receptor modulators, aiding in the study of various biological pathways.

Chemical Synthesis: Acts as an intermediate in the synthesis of more complex heterocyclic compounds, facilitating the exploration of new chemical entities.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrazole ring can form hydrogen bonds and hydrophobic interactions with the target, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their differences:

*Calculated based on molecular formula.

Key Observations:

- Positional Isomerism : The placement of bromine (C2 vs. C3 on pyridine) and heterocyclic substituents (C4 vs. C5) significantly impacts electronic distribution and steric interactions. For example, 3-bromo-5-(1-methylpyrazol-4-yl)pyridine may exhibit weaker hydrogen-bonding capacity due to the pyrazole's position relative to bromine.

- Heterocycle Substitution : Replacing pyrazole with imidazole (as in ) introduces an additional nitrogen atom, altering pKa and binding modes in biological targets.

- Functional Group Diversity : Chloroethyl () and bromomethyl () groups provide distinct reactivity profiles, enabling cross-coupling or alkylation reactions.

Physicochemical and Pharmacokinetic Properties

Limited experimental data are available for the target compound, but inferences can be drawn from analogs:

- The 3-methylpyrazole in the target compound likely offers a balance between solubility and lipophilicity.

- Molecular Weight :

- All analogs fall within the 238–335 Da range, adhering to Lipinski's "Rule of Five" for drug-likeness.

- Synthetic Accessibility :

- The target compound’s synthesis (e.g., via Suzuki coupling or nucleophilic substitution) is comparable to compound 7 in , which involves DMF-DMA-mediated cyclization.

Q & A

Q. What are the common synthetic routes for 2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyridine, and how can intermediates be characterized?

Methodological Answer: A key route involves nucleophilic substitution between halogenated pyridines and substituted pyrazoles. For example, 3-bromopyrazole can react with 3-fluoropyridine under basic conditions to form the pyrazole-pyridine backbone, as demonstrated in patent-based syntheses . Intermediate characterization typically employs (e.g., δ 8.94 ppm for pyridine protons) and ESI-MS (m/z 224 [M+H]) to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- : Assign peaks for pyridine (δ 8.5–9.0 ppm) and pyrazole (δ 6.5–7.5 ppm) protons, with coupling constants (e.g., J = 2.4 Hz) resolving positional isomers .

- ESI-MS: Confirm molecular weight (e.g., m/z 253 [M+H] for CHBrN).

- XRD: Use SHELX programs (e.g., SHELXL) to refine crystal structures and validate bond lengths/angles .

Q. How can researchers ensure purity during synthesis?

Methodological Answer: Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is standard. Monitor purity by HPLC (C18 column, UV detection at 254 nm) and compare retention times with authentic samples .

Q. What safety precautions are recommended when handling brominated pyridine derivatives?

Methodological Answer: Use PPE (gloves, goggles) in a fume hood. Brominated compounds may release HBr under heating; neutralize with aqueous NaHCO. Store in amber vials at –20°C to prevent degradation .

Q. How can reaction yields be improved in pyrazole-pyridine coupling reactions?

Methodological Answer: Optimize catalyst systems (e.g., Pd(PPh) for Suzuki couplings) and solvent polarity (DMF or THF). Microwave-assisted synthesis (e.g., 100°C, 30 min) enhances reaction efficiency .

Advanced Research Questions

Q. How can researchers address low regioselectivity in pyrazole substitution reactions?

Methodological Answer: Use steric/electronic directing groups (e.g., tert-butyl carbamate on pyrazole) to control substitution sites. DFT calculations (Gaussian 09) predict favorable transition states, while confirms bonding patterns .

Q. What strategies resolve contradictions between experimental and computational spectral data?

Methodological Answer: Reconcile discrepancies by:

Q. How can crystallographic refinement challenges (e.g., twinning, disorder) be managed for this compound?

Methodological Answer: In SHELXL, apply TWIN/BASF commands for twinned data and PART/SUMP restraints for disordered atoms. High-resolution data (<1.0 Å) improves anisotropic displacement parameter refinement .

Q. What methodologies optimize catalytic systems for large-scale synthesis?

Methodological Answer: Screen Pd catalysts (e.g., Pd vs. Pd) and ligands (XPhos, SPhos) in cross-couplings. Use DoE (Design of Experiments) to statistically model temperature, solvent, and stoichiometry effects .

Q. How are reaction mechanisms elucidated for bromine displacement in pyridine derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.